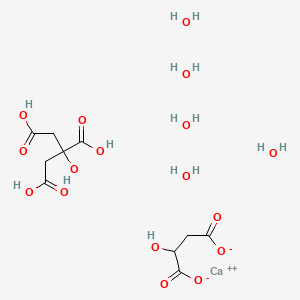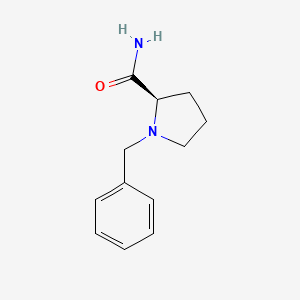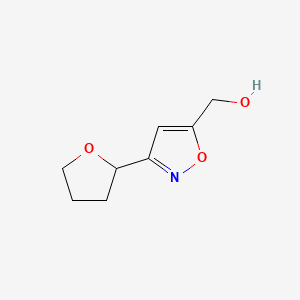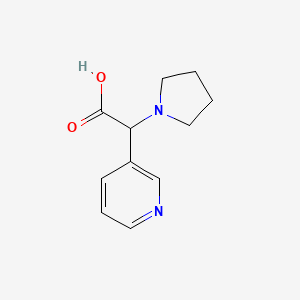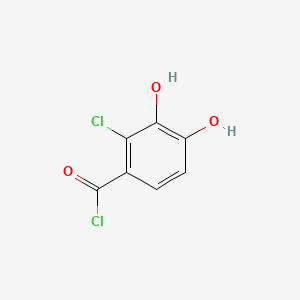
(4-Cyclopropoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxyphenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol. It is a derivative of Ethyl Paraben, an antimicrobial agent used in cosmetic products. This compound is known for its reactivity and is used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Cyclopropoxyphenyl)methanesulfonyl chloride involves the reaction of methanesulfonyl chloride with 4-cyclopropoxyphenyl derivatives. Methanesulfonyl chloride can be synthesized by the reaction of methane and sulfuryl chloride in a radical reaction : [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]
Alternatively, methanesulfonyl chloride can be produced by chlorination of methanesulfonic acid with thionyl chloride or phosgene : [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation. It is highly reactive due to the presence of the sulfonyl chloride group.
Common Reagents and Conditions
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents.
Major Products Formed
Sulfonamide: Formed by reaction with amines.
Sulfonate Ester: Formed by reaction with alcohols.
Sulfonic Acid: Formed by oxidation.
Scientific Research Applications
(4-Cyclopropoxyphenyl)methanesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of antimicrobial agents and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis.
Uniqueness
(4-Cyclopropoxyphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropoxyphenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
(4-cyclopropyloxyphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHMUGHKMBUCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)
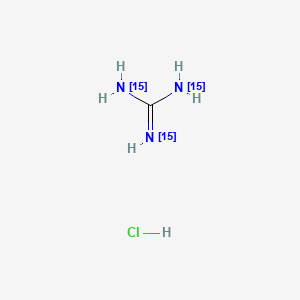
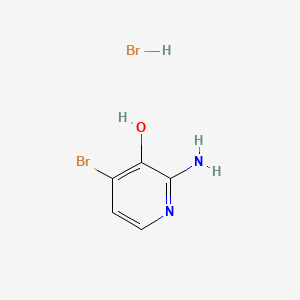
![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)
